アデノシン

概要

説明

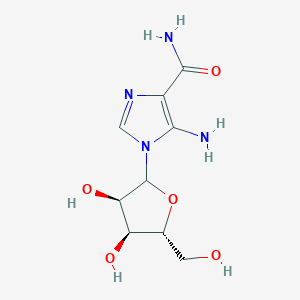

アカフェシンは、5-アミノイミダゾール-4-カルボキサミド-1-β-D-リボフラノシドとしても知られており、顕著な生物学的活性を有するプリンヌクレオシドアナログです。これは主にAMP活性化タンパク質キナーゼ活性化剤としての役割で知られています。 アカフェシンは、急性リンパ性白血病、糖尿病、および心臓虚血性傷害を含むさまざまな疾患における潜在的な治療用途について研究されています .

科学的研究の応用

Acadesine has a wide range of scientific research applications, including:

Chemistry: Acadesine is used as a precursor in the synthesis of various nucleoside analogs and other biologically active compounds.

Biology: Acadesine is studied for its role in cellular metabolism and signaling pathways, particularly those involving AMP-activated protein kinase.

Medicine: Acadesine has been investigated for its potential therapeutic effects in conditions such as acute lymphoblastic leukemia, diabetes, and cardiac ischemic injury. .

Industry: Acadesine’s role as an AMP-activated protein kinase activator makes it a valuable compound for research and development in the pharmaceutical industry.

作用機序

アカフェシンは、主にAMP活性化タンパク質キナーゼの活性化を通じて効果を発揮します。この活性化により、グルコースの取り込みが強化され、骨格筋組織におけるp38マイトジェン活性化プロテインキナーゼαおよびβの活性が向上します。 さらに、アカフェシンは、細胞内の活性酸素種の生成を抑制することにより、アポトーシスを抑制します . アカフェシンがB細胞を選択的に殺す正確なメカニズム、特に慢性リンパ性白血病の文脈では、完全には解明されていませんが、腫瘍抑制タンパク質p53を必要としません .

類似の化合物との比較

類似の化合物

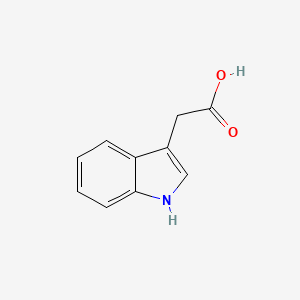

アデノシン: エネルギー移動とシグナル伝達に役割を果たす、天然に存在するヌクレオシド。

AICAR(5-アミノイミダゾール-4-カルボキサミドリボヌクレオチド): アカフェシンと密接に関連する化合物で、AMP活性化タンパク質キナーゼの活性化においても知られています。

メトホルミン: AMP活性化タンパク質キナーゼも活性化する、広く使用されている抗糖尿病薬。

アカフェシンの独自性

アカフェシンは、T細胞に影響を与えることなく、B細胞のアポトーシスを選択的に誘導する能力においてユニークです。これは、特定の白血病の治療のための有望な候補となっています。 AMP活性化タンパク質キナーゼ活性化剤としての役割も、同様の生物学的活性を有する他の化合物とは異なります .

生化学分析

Biochemical Properties

Acadesine plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with AMP-activated protein kinase (AMPK). Acadesine activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation results in a cascade of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes to restore cellular energy balance. Additionally, Acadesine interacts with adenosine receptors, influencing various physiological processes .

Cellular Effects

Acadesine has profound effects on various cell types and cellular processes. It induces apoptosis selectively in B-cells, particularly in patients with B-cell chronic lymphocytic leukemia (B-CLL), while sparing T-cells . This selective induction of apoptosis is mediated through the activation of AMPK and subsequent downstream signaling pathways. Acadesine also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it stimulates glucose uptake and increases the activity of p38 mitogen-activated protein kinases α and β in skeletal muscle tissue .

Molecular Mechanism

The molecular mechanism of Acadesine involves several key interactions at the molecular level. Acadesine activates AMPK by mimicking AMP, leading to the phosphorylation and activation of this enzyme . This activation triggers a series of downstream effects, including the inhibition of anabolic processes and the stimulation of catabolic processes. Acadesine also induces apoptosis in B-cells through a p53-independent mechanism, involving the activation of caspases and the release of cytochrome c . Additionally, Acadesine inhibits adenosine kinase and adenosine deaminase, enhancing the rate of nucleotide re-synthesis and increasing adenosine generation during myocardial ischemia .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acadesine have been observed to change over time. Studies have shown that Acadesine can induce a rapid and transient alteration in gene expression, particularly in genes involved in immediate early responses

Dosage Effects in Animal Models

The effects of Acadesine vary with different dosages in animal models. In studies involving canine models, Acadesine demonstrated dose-dependent cardioprotective effects by preserving post-ischemic left ventricular systolic function and diastolic characteristics . At higher doses, the protective effects of Acadesine were diminished, indicating a threshold effect . Additionally, Acadesine has been shown to selectively induce apoptosis in B-cells at specific concentrations, with minimal effects on T-cells .

Metabolic Pathways

Acadesine is involved in several metabolic pathways, primarily through its activation of AMPK . This activation leads to the inhibition of anabolic processes and the stimulation of catabolic processes, thereby restoring cellular energy balance. Acadesine also influences the metabolic pathways involved in nucleotide re-synthesis, particularly during conditions of myocardial ischemia . Additionally, Acadesine induces a rapid epigenetic reprogramming of immediate early genes through the protein kinase D1 pathway in acute lymphoblastic leukemia cells .

Transport and Distribution

Acadesine is transported and distributed within cells and tissues through various mechanisms. It is known to elevate extracellular adenosine levels by interacting with enzymes in the adenosine regulating pathways, particularly during times of net ATP breakdown . Acadesine is also transported into cells and phosphorylated to AICA ribotide (ZMP), which is necessary for its activation of AMPK and induction of apoptosis . The distribution of Acadesine within tissues is influenced by its interactions with adenosine receptors and other binding proteins .

Subcellular Localization

The subcellular localization of Acadesine is crucial for its activity and function. Acadesine is known to localize to specific cellular compartments, including the cytoplasm and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct Acadesine to these compartments. The subcellular localization of Acadesine is essential for its activation of AMPK and subsequent downstream effects on cellular metabolism and apoptosis .

準備方法

合成経路と反応条件

アカフェシンの合成は、いくつかのステップを伴います。一般的な方法の1つは、2-ブロモトリベンゾイルリボースとジアミノマレオンニトリルを反応させることから始まり、アノマーハロゲンがアミノ基の1つによって置換され、アミノ糖が主にβアノマーとして生成されます。この生成物を塩基の存在下でメチルオルトギ酸で処理すると、オルトギ酸のアルコキシ基が隣接するアミンによって置換され、イミダゾール環が生成されます。アルコキシドとの反応により、糖に最も近いニトリルがイミノエステルに変換されます。このプロセスでは、ベンゾイル基が切断されます。臭素と塩基の存在下でのホフマン転位により、イミノエステルが対応する1級アミンに変換されます。 続いて塩基性加水分解により、残りのニトリルがアミドに変換され、アカフェシンが得られます .

工業生産方法

アカフェシンの工業生産方法は、パブリックドメインでは広く文書化されていません。上記の合成経路は、反応条件と精製プロセスを適切に最適化することで、大規模生産に適応させることができます。これにより、高収率と高純度が保証されます。

化学反応の分析

反応の種類

アカフェシンは、以下のものを含むさまざまな化学反応を起こします。

還元: アカフェシンを含む還元反応はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

置換: アカフェシンは、特にアミノ基とヒドロキシル基を含む置換反応に関与できます。

一般的な試薬と条件

アカフェシンを含む反応で使用される一般的な試薬には、塩基(例:水酸化ナトリウム)、酸(例:塩酸)、および酸化剤(例:過酸化水素)が含まれます。反応条件は、目的の変換によって異なりますが、一般的には制御された温度とpHレベルを伴います。

生成される主な生成物

アカフェシンを含む反応から生成される主な生成物は、特定の反応の種類によって異なります。たとえば、置換反応は、修飾されたアミノ基またはヒドロキシル基を持つ誘導体をもたらす可能性があり、酸化反応はアカフェシンの酸化形態を生成する可能性があります。

科学研究への応用

アカフェシンは、以下のものを含む幅広い科学研究用途を持っています。

類似化合物との比較

Similar Compounds

Adenosine: A naturally occurring nucleoside that plays a role in energy transfer and signal transduction.

AICAR (5-Aminoimidazole-4-carboxamide ribonucleotide): A compound closely related to acadesine, also known for its role in activating AMP-activated protein kinase.

Metformin: A widely used antidiabetic drug that also activates AMP-activated protein kinase.

Uniqueness of Acadesine

Acadesine is unique in its ability to selectively induce apoptosis in B-cells without affecting T-cells, making it a promising candidate for the treatment of certain leukemias. Its role as an AMP-activated protein kinase activator also distinguishes it from other compounds with similar biological activities .

特性

IUPAC Name |

5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O5/c10-7-4(8(11)17)12-2-13(7)9-6(16)5(15)3(1-14)18-9/h2-3,5-6,9,14-16H,1,10H2,(H2,11,17)/t3-,5-,6-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTRQQBHATOEIAF-UUOKFMHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046015 | |

| Record name | Acadesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The mechanism by which acadesine selectively kills B-cells is not yet fully elucidated. The action of acadesine does not require the tumour suppressor protein p53 like other treatments. This is important, as p53 is often missing or defective in cancerous B-cells. Studies have shown acadesine activates AMPK and induces apoptosis in B-cell chronic lymphocytic leukemia cells but not in T lymphocytes. | |

| Record name | Acadesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2627-69-2 | |

| Record name | AICAr | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2627-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acadesine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002627692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acadesine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04944 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1H-Imidazole-4-carboxamide, 5-amino-1-.beta.-D-ribofuranosyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acadesine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-β-D-ribofuranosyl-1H-imidazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACADESINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53IEF47846 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AICA-riboside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

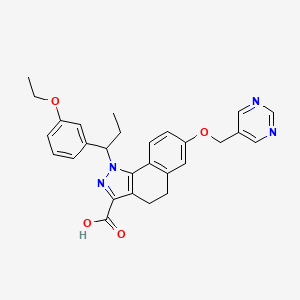

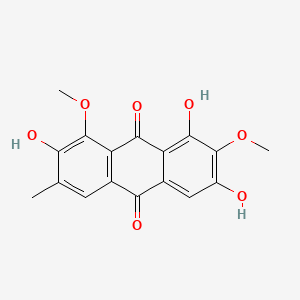

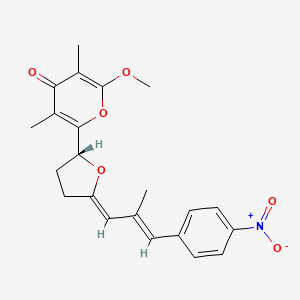

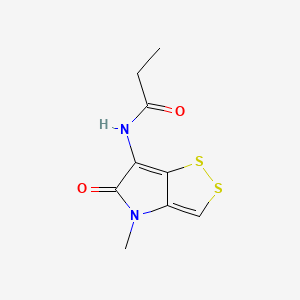

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。